3-Chloro-2-methoxy-5-nitrobenzaldehyde

Description

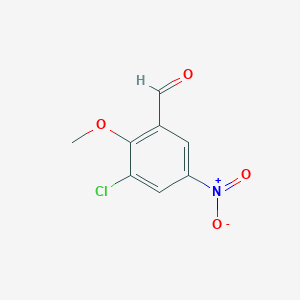

3-Chloro-2-methoxy-5-nitrobenzaldehyde is a substituted benzaldehyde derivative featuring a chloro group at position 3, a methoxy group at position 2, and a nitro group at position 3.

Properties

IUPAC Name |

3-chloro-2-methoxy-5-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-14-8-5(4-11)2-6(10(12)13)3-7(8)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLQJIGFQWHKII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2-methoxy-5-nitrobenzaldehyde can be synthesized through several methods. One common method involves the nitration of 3-chloro-2-methoxybenzaldehyde using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiourea can be used in the presence of a base.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzaldehydes.

Reduction: Formation of 3-chloro-2-methoxy-5-aminobenzaldehyde.

Oxidation: Formation of 3-chloro-2-methoxy-5-nitrobenzoic acid.

Scientific Research Applications

3-Chloro-2-methoxy-5-nitrobenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-chloro-2-methoxy-5-nitrobenzaldehyde depends on the specific application and the target molecule. In biological systems, it may interact with enzymes or receptors, leading to changes in their activity. The presence of the nitro group can facilitate electron transfer reactions, while the chloro and methoxy groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Substituent Positioning and Functional Group Effects

Key structural analogs differ in substituent positions and functional groups, leading to distinct physicochemical and biological properties:

Analysis :

- Methoxy vs. Hydroxy : The methoxy group in the target compound enhances lipophilicity compared to hydroxy-containing analogs (e.g., 5-Chloro-2-hydroxy-3-nitrobenzaldehyde), which may improve membrane permeability but reduce solubility in polar solvents .

- Nitro Group Impact: The nitro group at position 5 (electron-withdrawing) likely increases electrophilicity at the aldehyde position, making it more reactive in condensation or nucleophilic addition reactions compared to non-nitro analogs like 5-Chloro-3-methylsalicylaldehyde .

Biological Activity

3-Chloro-2-methoxy-5-nitrobenzaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including case studies, research findings, and relevant data tables.

- Molecular Formula : C8H7ClN2O4

- Molar Mass : 218.6 g/mol

- CAS Number : 22353-53-3

- Structure : The compound features a chlorinated aromatic ring with methoxy and nitro substituents, which are crucial for its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluating various Schiff bases derived from similar structures reported selective antibacterial activity against strains such as Staphylococcus aureus and Candida albicans. The presence of the nitro group is often associated with enhanced antimicrobial effects due to its ability to interfere with microbial cellular processes .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | C. albicans | 16 µg/mL |

| 2-Nitrobenzaldehyde | E. coli | 64 µg/mL |

Cytotoxic Effects

In addition to its antimicrobial properties, recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance, a study focused on the modulation of signaling pathways in cancer cells indicated that similar nitro-substituted aldehydes can induce apoptosis through the PI3K/AKT/mTOR pathway .

Case Study: Cytotoxicity Evaluation

A specific evaluation of cytotoxicity was conducted using human colorectal cancer cell lines (HCT116 and Caco-2). The results demonstrated that compounds with structural similarities to this compound exhibited significant cytotoxic effects, suggesting potential applications in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The nitro group may participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which can damage cellular components.

- Interference with DNA Replication : Compounds with similar structures have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

- Modulation of Cellular Signaling Pathways : As noted in cytotoxicity studies, this compound may affect key signaling pathways involved in cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.